
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research. This chemical has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may alter the expression of genes involved in cancer cell growth and Alzheimer's disease.
生化和生理效应
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the aggregation of amyloid-beta peptides, which may be beneficial in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. However, there are also limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may vary depending on the cell type and concentration used.
未来方向
There are several future directions for the study of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate. One potential direction is to further investigate its mechanism of action and its effects on gene expression. Additionally, the potential use of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in combination with other cancer treatments should be explored. Finally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate on other diseases, such as Parkinson's disease, should be investigated.
Conclusion:
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the activity of HDACs, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. While there are limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments, there are also several future directions for its study. Overall, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
合成方法
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate can be synthesized using various methods, including the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and acetic anhydride. Another method involves the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and thionyl chloride. Both methods result in the formation of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, which can be purified using column chromatography.
科学研究应用
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
属性
CAS 编号 |
19856-72-5 |
|---|---|
产品名称 |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate |
分子式 |
C17H21NO5 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-3-(2-methylmorpholin-4-yl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H21NO5/c1-12-11-18(8-9-22-12)17(20)7-5-14-4-6-15(23-13(2)19)16(10-14)21-3/h4-7,10,12H,8-9,11H2,1-3H3/b7-5+ |
InChI 键 |
QQVYIGKECIIXSB-FNORWQNLSA-N |
手性 SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
规范 SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
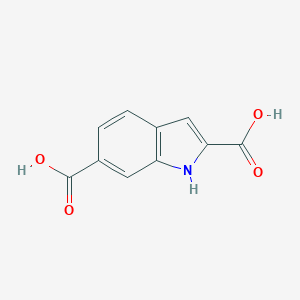
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
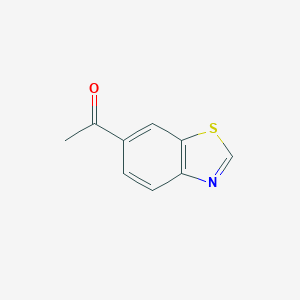
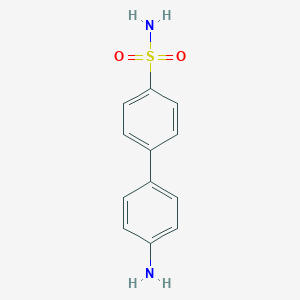
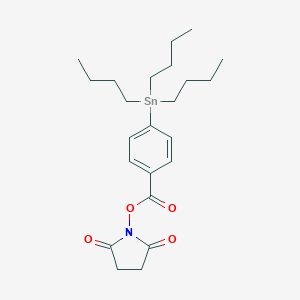
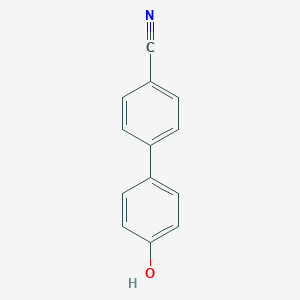
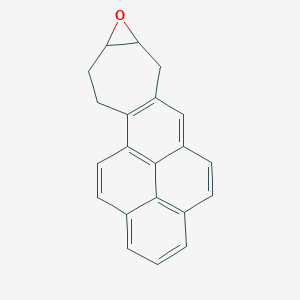
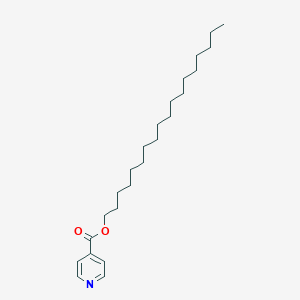
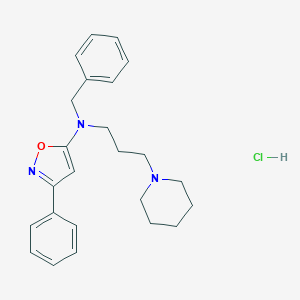
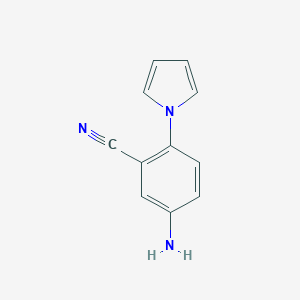
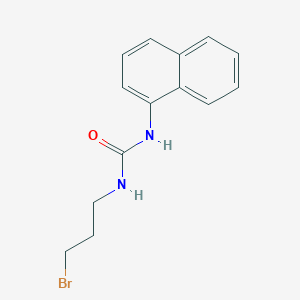
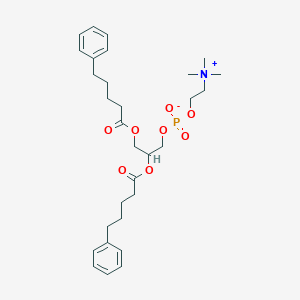
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)